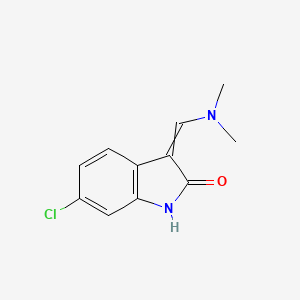
6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The asymmetric unit of a similar compound, C12H12ClNOS, contains three independent molecules, with the thiochroman ring adopting a sofa conformation in each one . The crystal structure features C-H⋯O interactions; one of the O atoms accepts three such bonds .Chemical Reactions Analysis
While specific chemical reactions involving “6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one” are not available, related compounds have been studied. For instance, 6-chloro-3-methyluracil was used as a building block for the self-assembly generation of a new bioactive copper (II) complex .Scientific Research Applications
Synthetic Chemistry Applications
"6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one" derivatives have been explored for their potential in synthesizing heteroarylindoles and chalcone derivative compounds, revealing their versatility in organic synthesis. For instance, derivatives have been used in the synthesis of condensed indolylpyrimidones, meridianine analogues, and indolylpyranones through reactions with various dinucleophiles, showcasing their role in creating complex molecular architectures (R. Jakše et al., 2004; K. Rahulan et al., 2014).
Optical Applications
This compound's derivatives have demonstrated significant potential in nonlinear optical applications. They exhibit a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, making them candidates for optical device applications such as optical limiters (K. Rahulan et al., 2014).
Molecular Interaction Studies
Derivatives of "6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one" have been investigated for their binding characteristics, particularly in the context of allosteric modulation of cannabinoid receptors. These studies reveal critical structural requirements for allosteric modulation, contributing to our understanding of molecular interactions and potential therapeutic applications (Leepakshi Khurana et al., 2014).
properties
IUPAC Name |
6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14(2)6-9-8-4-3-7(12)5-10(8)13-11(9)15/h3-6H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDOALCKVFVBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=C(C=C(C=C2)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chlorophenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2969652.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide](/img/structure/B2969654.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2969655.png)


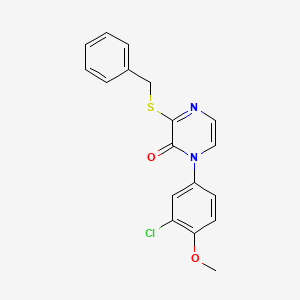
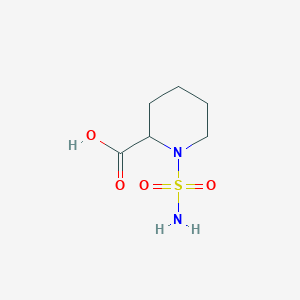
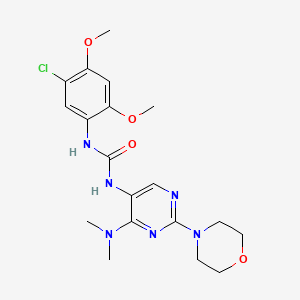
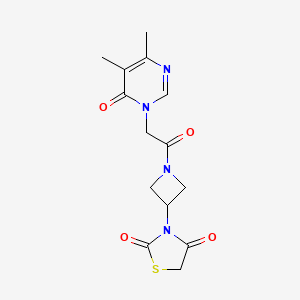
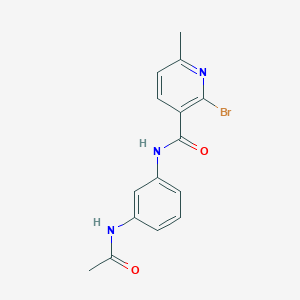
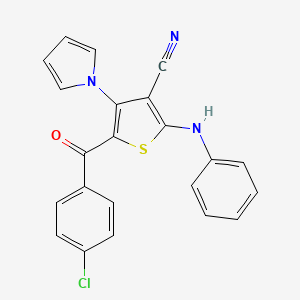
![4-[4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2969670.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969674.png)
![3-[5-(Aminomethyl)pyrimidin-2-yl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2969675.png)